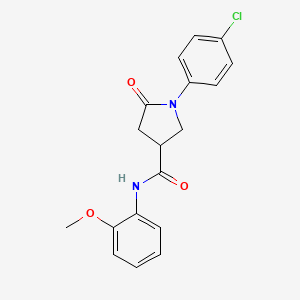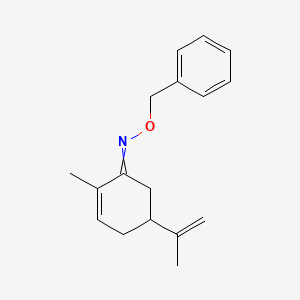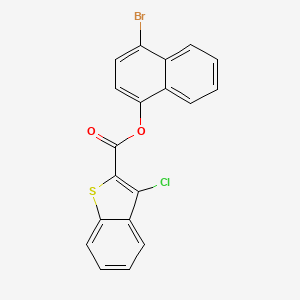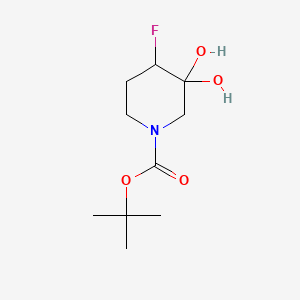![molecular formula C18H18F6N2O3 B12453140 (1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol](/img/structure/B12453140.png)
(1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by the presence of dimethylamino and trifluoromethyl groups, which contribute to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol typically involves multi-step organic reactions. The process begins with the preparation of the benzo[de]isochromene core, followed by the introduction of dimethylamino and trifluoromethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are tailored to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Chemistry
In chemistry, (1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may enable it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of (1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
属性
分子式 |
C18H18F6N2O3 |
|---|---|
分子量 |
424.3 g/mol |
IUPAC 名称 |
(2R,4R)-8,10-bis(dimethylamino)-2,4-bis(trifluoromethyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-diol |
InChI |
InChI=1S/C18H18F6N2O3/c1-25(2)11-7-5-9-13-10(6-8-12(14(11)13)26(3)4)16(28,18(22,23)24)29-15(9,27)17(19,20)21/h5-8,27-28H,1-4H3/t15-,16-/m1/s1 |
InChI 键 |
SXCCOVAVNCTXKR-HZPDHXFCSA-N |
手性 SMILES |
CN(C)C1=C2C(=CC=C3C2=C(C=C1)[C@@](O[C@]3(C(F)(F)F)O)(C(F)(F)F)O)N(C)C |
规范 SMILES |
CN(C)C1=C2C(=CC=C3C2=C(C=C1)C(OC3(C(F)(F)F)O)(C(F)(F)F)O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrolium perchlorate](/img/structure/B12453063.png)

![(4Z)-5-methyl-4-[2-(3-phenyl-1H-pyrazol-5-yl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12453082.png)

![methyl 2-[(1E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-6-methoxybenzoate](/img/structure/B12453095.png)
![Methyl 4,5-dimethoxy-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)amino]benzoate](/img/structure/B12453100.png)
![4-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B12453108.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12453116.png)

![3-chloro-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-1-benzothiophene-2-carbohydrazide](/img/structure/B12453127.png)
![N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-4-fluorobenzamide](/img/structure/B12453135.png)

![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B12453152.png)
